molecular formula C16H14N2OS2 B2620051 N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide CAS No. 896348-11-1

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide

Cat. No. B2620051
CAS RN: 896348-11-1
M. Wt: 314.42
InChI Key: DPMYOPHXYRFGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are a class of compounds that mimic the effects of natural cannabinoids found in the cannabis plant. MMB-2201 is one of the many synthetic cannabinoids that have been developed for research purposes.

Mechanism Of Action

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system and are involved in regulating various physiological processes. By binding to these receptors, N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide can modulate the activity of neurotransmitters and other signaling molecules in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide has been shown to produce a range of biochemical and physiological effects in the body. These include altered mood, increased appetite, and changes in pain perception. The compound has also been shown to affect cardiovascular function, with some studies suggesting that it may increase the risk of heart disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide in lab experiments is its potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the compound has also been shown to have some limitations, including its potential for toxicity and the difficulty in controlling its dosage.

Future Directions

There are many potential future directions for research on N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective for specific cannabinoid receptors, which could lead to more targeted therapies for various medical conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs, which could help to inform public health policies and guidelines around their use.

Synthesis Methods

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide is synthesized through a multistep process that involves the reaction of 2-methylbenzo[d]thiazole-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(methylthio)aniline to form N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, and pain sensation.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-17-14-8-5-12(9-15(14)21-10)18-16(19)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMYOPHXYRFGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide

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